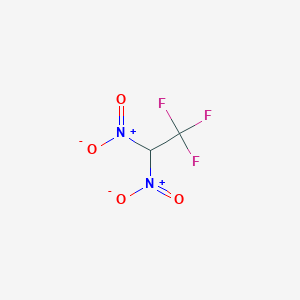

Ethane, 1,1,1-trifluoro-2,2-dinitro-

Description

Properties

CAS No. |

142387-65-3 |

|---|---|

Molecular Formula |

C2HF3N2O4 |

Molecular Weight |

174.04 g/mol |

IUPAC Name |

1,1,1-trifluoro-2,2-dinitroethane |

InChI |

InChI=1S/C2HF3N2O4/c3-2(4,5)1(6(8)9)7(10)11/h1H |

InChI Key |

NGNZOKFGLPWAIG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethane, 1,1,1-trifluoro-2,2-dinitro- typically involves the nitration of 1,1,1-trifluoroethane. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethane, 1,1,1-trifluoro-2,2-dinitro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro acids.

Reduction: Reduction reactions typically yield amines or hydroxylamines, depending on the conditions and reagents used.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, and bases such as sodium hydroxide for substitution reactions. Major products formed from these reactions include trifluoroethanol and nitroethane derivatives.

Scientific Research Applications

Ethane, 1,1,1-trifluoro-2,2-dinitro- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Its derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethane, 1,1,1-trifluoro-2,2-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent agent in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1-Trifluoro-2,2-Bis(4-Nitrophenyl)ethane

This compound (CF₃C(C₆H₄NO₂)₂) features aromatic nitro groups instead of chlorine atoms. Key differences include:

- Reactivity : The nitro groups enhance electron-withdrawing effects, making the compound more reactive in elimination reactions. For example, its dehydrochlorination with 1,1,3,3-tetramethylguanidine (TMG) in aprotic solvents proceeds via an E2 mechanism, with kinetic isotope effects confirming a concerted pathway .

1,1,1-Trichloro-2,2-Bis(4-Chlorophenyl)ethane (DDT)

DDT (CCl₃CH(C₆H₄Cl)₂) shares a similar ethane backbone but replaces fluorine with chlorine and adds chlorophenyl groups. Key contrasts include:

1,1,1-Trifluoroethane (HFC-143a)

HFC-143a (CF₃CH₃) lacks chlorine atoms, resulting in distinct properties:

- Thermodynamics : HFC-143a has a lower boiling point (-47.6°C) compared to HCFC-123 (27.6°C), reflecting weaker intermolecular forces due to reduced polarity .

- Global Warming Potential (GWP): HFC-143a has a high GWP (4,470), whereas HCFC-123’s GWP is moderate (77), influencing their regulatory statuses .

Data Tables: Physical and Thermodynamic Properties

Table 1: Key Properties of HCFC-123 and Analogs

Environmental and Regulatory Considerations

- HCFC-123 : Listed under the U.S. Clean Air Act as a regulated substance with phasedown targets due to its ODP .

- DDT : Banned globally under the Stockholm Convention but studied for pollutant remediation via electrochemical conversion .

- HFCs : Subject to the Kigali Amendment for GWP reduction, driving research into low-GWP alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.